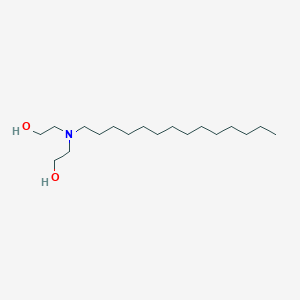
2-Azoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azoxypropane, also known as Azoxypropane or AOP, is a chemical compound that has been widely used in scientific research. It is a colorless and odorless liquid that is soluble in water and organic solvents. Azoxypropane is a member of the azo compound family and is used as a radical initiator in polymerization reactions.
Mecanismo De Acción
2-Azoxypropane functions as a radical initiator by breaking down into two free radicals when exposed to heat or light. These free radicals then initiate the polymerization reaction by attacking the double bonds in monomers, leading to the formation of long polymer chains.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause liver damage in rats when administered in high doses. It is not known whether the compound has any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Azoxypropane is a relatively inexpensive and easy-to-use radical initiator that is widely used in laboratory experiments. It has a long shelf life and can be stored at room temperature. However, it has a relatively low decomposition temperature and can be unstable when exposed to heat or light.
List of
Direcciones Futuras
1. Development of new and more efficient radical initiators for polymerization reactions.
2. Investigation of the biochemical and physiological effects of 2-Azoxypropane on human health.
3. Development of new applications for this compound in the synthesis of polymeric materials.
4. Investigation of the stability and shelf life of this compound under different storage conditions.
5. Optimization of the synthesis process for this compound to improve yield and purity.
Conclusion
In conclusion, this compound is a widely used radical initiator in polymerization reactions. It is a relatively inexpensive and easy-to-use compound that has been extensively studied in scientific research. While its biochemical and physiological effects are not well understood, it has been shown to be effective in the synthesis of polymeric materials. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Métodos De Síntesis
2-Azoxypropane can be synthesized through the reaction of 2-nitropropane with zinc dust and hydrochloric acid. The reaction produces 2-aminopropane, which is then oxidized with sodium hypochlorite to produce this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Azoxypropane is widely used in scientific research as a radical initiator in polymerization reactions. It is also used as a crosslinking agent in the production of polymeric materials. The compound has been used in the synthesis of polyethylene, polypropylene, and other polymers.
Propiedades
Número CAS |
17697-53-9 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
oxido-propan-2-yl-propan-2-yliminoazanium |
InChI |
InChI=1S/C6H14N2O/c1-5(2)7-8(9)6(3)4/h5-6H,1-4H3 |
Clave InChI |
GWSLPKWCBFSXCD-UHFFFAOYSA-N |
SMILES |
CC(C)N=[N+](C(C)C)[O-] |
SMILES canónico |
CC(C)N=[N+](C(C)C)[O-] |
Otros números CAS |
35216-94-5 17697-53-9 |
Sinónimos |
2-azoxypropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




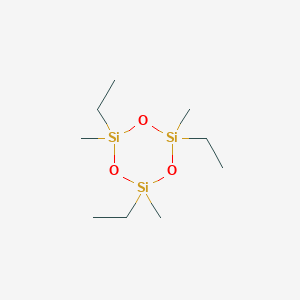
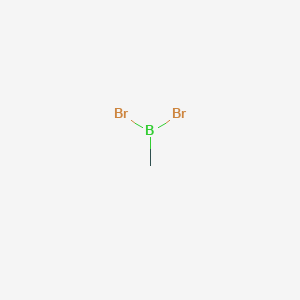
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)

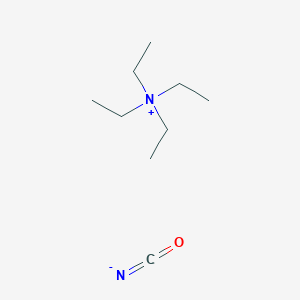
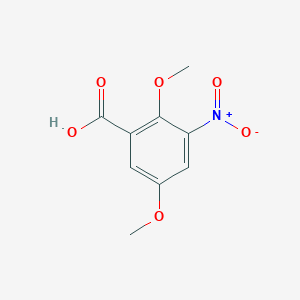
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)



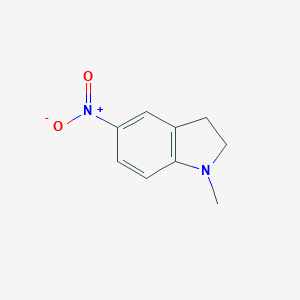
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
